molecular formula C14H21NO B5602517 N-(4-ethylphenyl)-2,2-dimethylbutanamide

N-(4-ethylphenyl)-2,2-dimethylbutanamide

Cat. No.: B5602517
M. Wt: 219.32 g/mol
InChI Key: PNJHYVXMFGYRBB-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-2,2-dimethylbutanamide is a substituted butanamide derivative characterized by a 4-ethylphenyl group attached to the amide nitrogen and a 2,2-dimethyl-substituted butanamide chain. This structural configuration imparts unique physicochemical properties, including steric hindrance from the dimethyl groups and moderate lipophilicity due to the ethylphenyl moiety.

Properties

IUPAC Name

N-(4-ethylphenyl)-2,2-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-5-11-7-9-12(10-8-11)15-13(16)14(3,4)6-2/h7-10H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJHYVXMFGYRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(C)(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2,2-dimethylbutanamide typically involves the reaction of 4-ethylphenylamine with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-ethylphenylamine+2,2-dimethylbutanoyl chlorideThis compound+HCl\text{4-ethylphenylamine} + \text{2,2-dimethylbutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-ethylphenylamine+2,2-dimethylbutanoyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethylphenyl)-2,2-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: 4-ethylbenzoic acid.

    Reduction: N-(4-ethylphenyl)-2,2-dimethylbutylamine.

    Substitution: 4-nitro-N-(4-ethylphenyl)-2,2-dimethylbutanamide.

Scientific Research Applications

N-(4-ethylphenyl)-2,2-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares N-(4-ethylphenyl)-2,2-dimethylbutanamide with structurally similar butanamide derivatives:

Compound Name Phenyl Substituent Butanamide Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
This compound 4-ethylphenyl 2,2-dimethyl C₁₄H₂₁NO 219.33 Steric hindrance, moderate lipophilicity -
4-(4-Amino-2-fluorophenyl)-N,N-dimethylbutanamide 4-amino-2-fluorophenyl N,N-dimethyl C₁₂H₁₅FN₂O 222.26 Electron-withdrawing fluorine, amino group for reactivity
N-(4-Acetylphenyl)butanamide 4-acetylphenyl None C₁₂H₁₅NO₂ 205.26 Acetyl group enhances polarity
N-(4-bromo-2-chloro-6-(trifluoromethyl)phenyl)-3,3-dimethylbutanamide 4-bromo-2-chloro-6-(trifluoromethyl)phenyl 3,3-dimethyl C₁₃H₁₄BrClF₃NO 372.61 High lipophilicity, halogenated for stability
N-(3-amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide 3-amino-2-methylphenyl + 2,4-dichlorophenoxy None C₁₇H₁₆Cl₂N₂O₂ 363.23 Dichlorophenoxy group increases bulk and hydrophobicity
N-(4-amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide 4-amino-2-methylphenyl + 2-methylphenoxy None C₁₈H₂₂N₂O₂ 298.38 Phenoxy ether linkage enhances flexibility

Key Observations

Lipophilicity : Halogenated derivatives (e.g., bromo, chloro, trifluoromethyl groups) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Reactivity: Amino and acetyl groups in analogs like 4-(4-Amino-2-fluorophenyl)-N,N-dimethylbutanamide and N-(4-Acetylphenyl)butanamide facilitate further chemical modifications, making them valuable intermediates in drug synthesis .

Phenoxy Linkages: Compounds with phenoxy groups (e.g., N-(3-amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide) demonstrate increased conformational flexibility, which could influence binding to biological targets .

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